Benzaldehyde, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-
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Overview
Description
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a pyrrole ring with two keto groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde typically involves the reaction of maleic anhydride with aniline to form N-phenylmaleimide, which is then subjected to a Vilsmeier-Haack reaction to introduce the formyl group at the ortho position of the benzene ring. The reaction conditions often include the use of phosphorus oxychloride and dimethylformamide as reagents .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid.
Reduction: 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzyl alcohol.
Substitution: 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-nitrobenzaldehyde or 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-bromobenzaldehyde.
Scientific Research Applications
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent bonds with nucleophilic sites on these targets, leading to alterations in their structure and function. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid
- 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanenitrile
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate
Uniqueness
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde is unique due to the presence of both an aldehyde group and a pyrrole ring with two keto groups. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
CAS No. |
76620-02-5 |
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Molecular Formula |
C11H7NO3 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H7NO3/c13-7-8-2-1-3-9(6-8)12-10(14)4-5-11(12)15/h1-7H |
InChI Key |
HEWIMBSYHHCGKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C=O |
Origin of Product |
United States |
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